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Introduction

Ethyl propenyl ether (CsH100) is an unsaturated ether that exists as two geometric isomers:
(E)-ethyl propenyl ether and (Z)-ethyl propenyl ether. As a key intermediate and building
block in organic synthesis, a thorough understanding of its structural and electronic properties
is crucial. This technical guide provides a comprehensive overview of the spectroscopic data
for ethyl propenyl ether, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to
serve as a valuable resource for researchers, scientists, and professionals in drug development
and chemical synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for the (E) and (Z) isomers of ethyl
propenyl ether. The data has been compiled from various spectral databases and is
presented in a structured tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

1H NMR Spectroscopy
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Proton NMR provides information about the chemical environment and connectivity of

hydrogen atoms in a molecule. The chemical shifts (d) are reported in parts per million (ppm)

relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for Ethyl Propenyl Ether Isomers.

Assignment (E)-Ethyl Propenyl Ether (2)-Ethyl Propenyl Ether
CHs (ethyl) ~1.2 ppm (t, J = 7.0 HZ2) ~1.2 ppm (t, J = 7.0 HZ2)

CHz (ethyl) ~3.7 ppm (q, J = 7.0 Hz) ~3.7 ppm (q, J = 7.0 Hz)
=CH-CHs ~4.5 ppm (dq, J=12.5,6.5Hz) ~4.2 ppm (dg, J = 6.5, 6.5 Hz)
O-CH= ~6.2 ppm (dq, J=12.5,1.5Hz) ~5.9 ppm (dqg, J=6.5, 1.5 Hz)
=CH-CHs ~1.5 ppm (dd, J = 6.5, 1.5 Hz) ~1.6 ppm (dd, J= 6.5, 1.5 Hz)

Note: The presented values are approximate and can vary slightly depending on the solvent
and experimental conditions. The coupling constants for the vinylic protons are crucial for
distinguishing between the (E) and (Z) isomers, with the larger coupling constant (~12.5 Hz)
being characteristic of the trans configuration in the (E)-isomer.

13C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: 13C NMR Spectroscopic Data for Ethyl Propenyl Ether Isomers.

(E)-Ethyl Propenyl Ether (2)-Ethyl Propenyl Ether

Assignment (Predicted) (Predicted)
CHs (ethyl) ~15 ppm ~15 ppm
CHz (ethyl) ~69 ppm ~69 ppm
=CH-CHs ~100 ppm ~98 ppm
O-CH= ~145 ppm ~144 ppm
=CH-CHs ~10 ppm ~9 ppm
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Note: These are predicted chemical shifts. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Propenyl Ether.

Frequency (cm™1) Vibrational Mode Functional Group
~3050 - 2950 C-H stretch Alkyl, Vinylic
~1650 - 1600 C=C stretch Alkene

~1250 - 1000 C-O stretch Ether

~965 =C-H bend (out-of-plane) (E)-alkene

~700 =C-H bend (out-of-plane) (2)-alkene

Note: The presence of a strong band around 965 cm~1 is characteristic of the (E)-isomer, while
a band around 700 cm~?* suggests the presence of the (Z)-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The data presented is for the electron ionization (EI) of ethyl
propenyl ether.[1][2]

Table 4: Major Fragments in the Mass Spectrum of Ethyl Propenyl Ether.

m/z Relative Intensity (%) Possible Fragment
86 ~25 [M]* (Molecular lon)
57 100 [M - C2Hs]*

58 ~30 [C3HeO]*

29 ~40 [C2Hs]*
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Note: The base peak at m/z 57 corresponds to the loss of an ethyl radical. The fragmentation
pattern is a key tool for structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Obijective: To obtain high-resolution *H and *3C NMR spectra of ethyl propenyl ether.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of ethyl propenyl ether in 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCI3) in a clean, dry 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the
magnet.

o Tune and match the probe for the appropriate nucleus (*H or 13C).
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Data Acquisition:
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o For *H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o For 3C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

Use a pulse angle of 45-90 degrees.

Set a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural
abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

o

[¢]

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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Attenuated Total Reflectance (ATR) Infrared (IR)
Spectroscopy

Objective: To obtain the infrared spectrum of liquid ethyl propenyl ether.
Methodology:
e Instrument Setup:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with
a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Application:

o Place a small drop (1-2 drops) of ethyl propenyl ether directly onto the surface of the
ATR crystal, ensuring the entire crystal surface is covered.

o Data Acquisition:
o Lower the ATR press to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio over a spectral range of 4000-400 cm~1.

» Data Processing and Cleaning:
o The instrument software will automatically perform the background subtraction.
o Process the spectrum as needed (e.g., baseline correction, smoothing).

o After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove
all traces of the sample.

Electron lonization Mass Spectrometry (EI-MS)
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Objective: To obtain the mass spectrum of ethyl propenyl ether and identify its fragmentation
pattern.

Methodology:
e Sample Introduction:

o Introduce a small amount of the volatile liquid ethyl propenyl ether into the mass
spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion
probe.

o For GC-MS, inject a dilute solution of the sample into the GC, where it will be vaporized
and separated before entering the mass spectrometer.

e lonization:

o In the ion source, the vaporized sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis:

o The resulting positively charged ions (molecular ion and fragment ions) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
» Detection and Data Processing:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

o The data system records and processes the spectrum, allowing for the identification of the
molecular ion and the major fragment peaks.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and
relationships relevant to the spectroscopic analysis of ethyl propenyl ether.
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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
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Caption: Key fragmentation pathways of ethyl propenyl ether in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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